![molecular formula C13H10BrN3 B2920409 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline CAS No. 519042-70-7](/img/structure/B2920409.png)
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline
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Overview
Description
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the CAS Number: 519042-70-7 . It has a molecular weight of 288.15 . The IUPAC name for this compound is 4-(5-bromo-1H-benzimidazol-2-yl)aniline .
Molecular Structure Analysis
The InChI code for 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is 1S/C13H10BrN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is a powder that is stored at room temperature .Scientific Research Applications
- Antimicrobial Activity : Research has shown that certain derivatives of this compound exhibit antimicrobial potential . Scientists explore its use in developing novel antibiotics or antifungal agents.
- Structural Insights : Mass spectral analysis helps confirm the molecular weight of synthesized compounds and provides valuable structural insights . Researchers use this technique to understand fragmentation patterns and infer chemical structures.
Medicinal Chemistry and Drug Development
Analytical Chemistry and Mass Spectrometry
Safety and Hazards
The safety information for 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The compound 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline, also known as 4-(6-Bromo-1H-benzo[d]imidazol-2-yl)aniline, has been found to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
The compound’s interaction with ERK2 and FGFR2 suggests that it may influence pathways related to cell growth and differentiation. ERK2 is part of the MAPK/ERK pathway, which is involved in cell division and differentiation. FGFR2 is involved in the fibroblast growth factor signaling pathway, which plays a role in tissue repair, tumor growth, and angiogenesis .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability
Result of Action
It may also have potential therapeutic effects, as compounds targeting ERK2 and FGFR2 have been studied for their potential in treating various diseases, including cancer .
properties
IUPAC Name |
4-(6-bromo-1H-benzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVSSVOAYGNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline |
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